molecular formula C15H11F3N4O2 B2588968 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1795480-02-2

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2588968
CAS No.: 1795480-02-2
M. Wt: 336.274
InChI Key: NIHOZGMLKXOHOK-UHFFFAOYSA-N
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Description

  • Starting materials: Trifluoromethyl source such as trifluoromethyl iodide.

  • Reaction: Electrophilic substitution.

Industrial Production Methods

The industrial production of this compound requires scalable synthetic routes, often involving continuous flow reactors to optimize yields and purity. Key factors include precise temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of 1,2,4-Oxadiazole Ring:

    • Starting materials: Aromatic nitrile and hydroxylamine hydrochloride.

    • Reaction: Cyclization in the presence of base.

  • Substitution Reactions:

    • Introduce the cyclopropylmethyl group using cyclopropylmethyl chloride.

    • Reaction: Nucleophilic substitution in the presence of a suitable base.

Chemical Reactions Analysis

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions:

  • Oxidation:

    • Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction:

    • Reduction using reducing agents like lithium aluminum hydride.

  • Substitution:

    • Can undergo nucleophilic substitution in the presence of suitable nucleophiles.

  • Common Reagents:

    • Strong bases, oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole has a variety of applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its potential use as a drug candidate or in drug delivery systems.

  • Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its target application:

  • Molecular Targets: Enzymes, receptors, or cellular pathways specific to its biological activity.

  • Pathways Involved: Inhibits or activates specific biochemical pathways, altering cellular functions.

Comparison with Similar Compounds

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the combination of cyclopropylmethyl and trifluoromethyl groups on the oxadiazole ring. Similar compounds include:

  • 1,2,4-Oxadiazole Derivatives: Different substituents on the oxadiazole ring.

  • Trifluoromethyl Compounds: Various trifluoromethylated heterocycles.

  • Cyclopropylmethyl Compounds: Other molecules incorporating the cyclopropylmethyl group.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research, driven by its unique structural features and versatile chemistry.

Properties

IUPAC Name

3-(cyclopropylmethyl)-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)14-20-12(22-24-14)9-3-5-10(6-4-9)13-19-11(21-23-13)7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOZGMLKXOHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)C3=CC=C(C=C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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